2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol
CAS No.:
Cat. No.: VC17809959
Molecular Formula: C11H23NO2
Molecular Weight: 201.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23NO2 |
|---|---|
| Molecular Weight | 201.31 g/mol |
| IUPAC Name | 2-[(3,4-dimethylcyclohexyl)amino]propane-1,3-diol |
| Standard InChI | InChI=1S/C11H23NO2/c1-8-3-4-10(5-9(8)2)12-11(6-13)7-14/h8-14H,3-7H2,1-2H3 |
| Standard InChI Key | ABIFHESQIMASMT-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(CC1C)NC(CO)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a propane-1,3-diol core () modified by a 3,4-dimethylcyclohexylamine substituent at the central carbon. The cyclohexyl ring adopts a chair conformation, with methyl groups at positions 3 and 4 introducing steric hindrance that influences reactivity and solubility. The amine group () and hydroxyl groups () enable hydrogen bonding, contributing to its polar nature.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.31 g/mol |
| Density (predicted) | |
| Boiling Point (predicted) | |
| LogP (octanol-water) | Estimated 0.5–1.2 |
Synthesis and Manufacturing
Reaction Pathways
The primary synthesis route involves the nucleophilic substitution of 3,4-dimethylcyclohexylamine with propane-1,3-diol derivatives. Patent US9815772B2 describes a generalized method for analogous 2-amino-1,3-propanediol compounds, utilizing alkylation or reductive amination under controlled conditions (e.g., 60–80°C, inert atmosphere) . For this compound, the reaction proceeds as:
Yields typically range from 45% to 65%, with purity dependent on chromatographic separation techniques .
Optimization Challenges
Steric effects from the dimethylcyclohexyl group impede reaction kinetics, necessitating prolonged reaction times (12–24 hours) and elevated temperatures. Catalytic systems, such as palladium-based catalysts, have been explored to enhance efficiency but remain experimental .
Table 2: Representative Synthesis Conditions
| Reactant | Reagent/Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3,4-Dimethylcyclohexylamine | 1,3-Dibromopropane | 70 | 58 |
| 3,4-Dimethylcyclohexylamine | Epichlorohydrin | 65 | 49 |
Research Gaps and Future Directions
Reactivity Studies
Systematic investigations into the compound’s nucleophilicity and hydrogen-bonding capacity are needed to expand its synthetic utility. Quantum mechanical modeling could predict sites for electrophilic attack.
Biological Activity Screening
High-throughput assays against kinase or GPCR targets may reveal therapeutic potential. Analog synthesis (e.g., acylated derivatives) could enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume